molecular formula C7H6BrFN2S B14477572 N-(2-Bromo-6-fluorophenyl)thiourea CAS No. 65896-12-0

N-(2-Bromo-6-fluorophenyl)thiourea

Cat. No.: B14477572
CAS No.: 65896-12-0
M. Wt: 249.11 g/mol
InChI Key: IFOVNLDXKNVXNV-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-fluorophenyl)thiourea: is an organosulfur compound that belongs to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Method: One common method for synthesizing thiourea derivatives involves the condensation of amines with carbon disulfide in an aqueous medium.

    Isocyanide Method: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur.

    On-Water Reaction: A sustainable and chemoselective synthesis of unsymmetrical thioureas can be achieved through the reaction of (thio)isocyanates with amines in water.

Industrial Production Methods: Industrial production of N-(2-Bromo-6-fluorophenyl)thiourea typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Thioureas: Formed through nucleophilic substitution reactions.

    Sulfonyl Derivatives: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in antiviral research, thiourea derivatives have been shown to inhibit virus-cell fusion by blocking the interaction between viral proteins and cellular receptors . This inhibition prevents the virus from entering and infecting host cells.

Comparison with Similar Compounds

Uniqueness: N-(2-Bromo-6-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65896-12-0

Molecular Formula

C7H6BrFN2S

Molecular Weight

249.11 g/mol

IUPAC Name

(2-bromo-6-fluorophenyl)thiourea

InChI

InChI=1S/C7H6BrFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)

InChI Key

IFOVNLDXKNVXNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NC(=S)N)F

Origin of Product

United States

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